![molecular formula C26H30N4O3S B6523831 2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 451464-45-2](/img/structure/B6523831.png)
2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
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Overview
Description
Compounds with similar structures often have important biological activities. For example, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of various organic compounds .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography. For example, in a similar compound, the piperidine ring exhibited a chair conformation .Chemical Reactions Analysis
The chemical reactions of a compound can be analyzed based on its functional groups. For example, compounds with boronic esters have been reported to undergo protodeboronation .Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .
Applications: The compound can be utilized in catalytic protodeboronation reactions. Specifically, it enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. This process involves the removal of a boron group from the boronic ester, followed by hydromethylation of alkenes. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Oxazole Derivatives
Background: Oxazoles and their derivatives represent a versatile family of heterocyclic compounds with applications in both synthetic and medicinal chemistry .
Applications: While the specific compound you provided is not directly mentioned, oxazole derivatives exhibit diverse properties and reactivity. These compounds find use in drug discovery, agrochemicals, and materials science. Researchers explore their potential as:
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-oxo-3-(3-oxo-3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S/c31-23(27-15-13-20-9-3-1-4-10-20)19-34-26-28-22-12-6-5-11-21(22)25(33)30(26)18-14-24(32)29-16-7-2-8-17-29/h1,3-6,9-12H,2,7-8,13-19H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINNMIHKPCGEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide |
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